3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Overview
Description
3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxybenzothiazole moiety, and an oxazole ring. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the Methoxybenzothiazole Moiety: This could be done through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, compounds like this are often screened for their potential as pharmaceuticals. They might exhibit activity against certain enzymes or receptors, making them candidates for drug development.
Medicine
If the compound shows promising biological activity, it could be further developed into a therapeutic agent. This would involve extensive pharmacological testing and optimization.
Industry
In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature might interact with proteins or nucleic acids, modulating their function. This could involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the methoxy group.
3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid: Contains a carboxylic acid instead of a carboxamide group.
Uniqueness
The presence of the methoxy group and the specific arrangement of functional groups in 3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-16(17(23-26-10)12-5-3-4-6-13(12)20)18(24)22-19-21-14-8-7-11(25-2)9-15(14)27-19/h3-9H,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINDIKSFSDWLBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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